

### Off-target effects of JUN-1111

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Compound of Interest		
Compound Name:	JUN-1111	
Cat. No.:	B1673162	Get Quote

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## An In-depth Technical Guide to the Off-Target Profile of JUN-1111

Audience: Researchers, scientists, and drug development professionals.

Abstract: **JUN-1111** is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a critical component in oncogenic signaling. While demonstrating high affinity for its primary target, comprehensive profiling has revealed a discrete set of off-target interactions. This document provides a detailed overview of the off-target effects of **JUN-1111**, presenting quantitative data from in vitro kinase screening and cellular assays. Detailed experimental protocols and visual representations of key signaling pathways are included to provide a thorough understanding of the compound's selectivity profile for research and development purposes.

### **Quantitative Analysis of Off-Target Interactions**

The selectivity of **JUN-1111** was assessed using a comprehensive kinase panel and a variety of cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Profiling of **JUN-1111** 



This table presents the inhibitory activity of **JUN-1111** against its primary target (TKX) and significant off-target kinases, defined as those with >50% inhibition at a 1  $\mu$ M concentration. The data is derived from a radiometric kinase assay.

Kinase Target	% Inhibition at 1 μM	IC50 (nM)
TKX (Primary Target)	98%	5.2
SRC Family Kinase (SFK)	78%	150.7
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)	65%	450.2
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)	58%	890.5
c-Kit	52%	>1000

Table 2: Cellular Activity Profile of JUN-1111

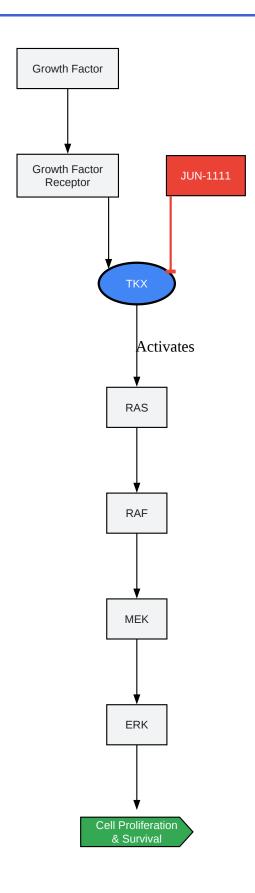
This table summarizes the half-maximal inhibitory concentration (IC50) of **JUN-1111** in various cancer cell lines. The cell lines were selected based on their known dependence on the primary target (Cell Line A) or the identified off-target kinases (Cell Lines B and C).

Cell Line	Primary Driver Kinase	IC50 (nM)
Cell Line A	TKX	15.8
Cell Line B	SFK	320.4
Cell Line C	VEGFR2 / PDGFRβ	980.1
Normal Fibroblasts	N/A	>10,000

# Key Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the primary signaling pathway of **JUN-1111**, a significant off-target pathway, and the experimental workflow for kinase profiling.

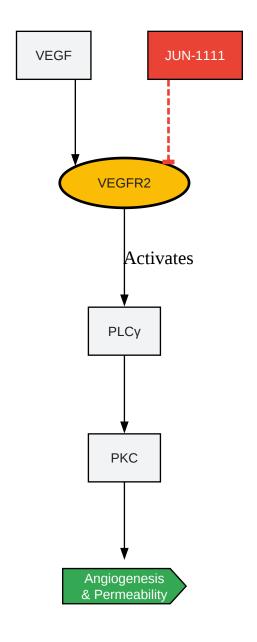




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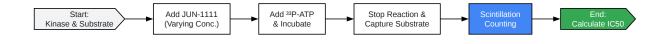
Caption: Primary signaling pathway of the intended target, TKX, and its inhibition by **JUN-1111**.





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Caption: Off-target inhibition of the VEGFR2 signaling pathway by JUN-1111.



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